N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
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Overview
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring substituted with a chloroacetyl group and an ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves the reaction of L-proline with chloroacetyl chloride to form an N-acylated product. This intermediate is then converted into the desired compound through a series of steps, including the formation of an amide intermediate . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and ethylacetamide moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A related compound with a similar structure but different functional groups.
N-(2-Chloroacetyl)pyrrolidine-2-carboxamide: Another similar compound with a carboxamide group instead of an ethylacetamide moiety.
Uniqueness
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKLUFWSOXIHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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